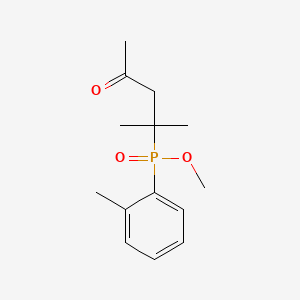
Methyl (2-methyl-4-oxopentan-2-yl)(2-methylphenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester (9CI) is a chemical compound with the molecular formula C13H19O3P. It is known for its unique structure, which includes a phosphinic acid group, a dimethyl-3-oxobutyl group, and a methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate organic reagents. One common method includes the esterification of phosphinic acid with (1,1-dimethyl-3-oxobutyl)(methylphenyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparación Con Compuestos Similares
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester can be compared with other similar compounds, such as:
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which may result in different chemical and biological properties.
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(phenyl)-, methyl ester: This compound has a phenyl group instead of a methylphenyl group, which can affect its reactivity and applications.
Propiedades
Número CAS |
34590-45-9 |
|---|---|
Fórmula molecular |
C14H21O3P |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
4-[methoxy-(2-methylphenyl)phosphoryl]-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21O3P/c1-11-8-6-7-9-13(11)18(16,17-5)14(3,4)10-12(2)15/h6-9H,10H2,1-5H3 |
Clave InChI |
WRXMQSIXAYYSAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(=O)(C(C)(C)CC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
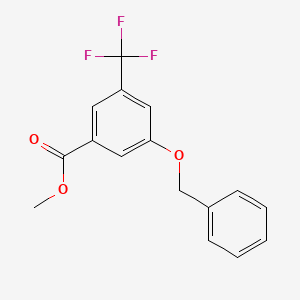

![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)

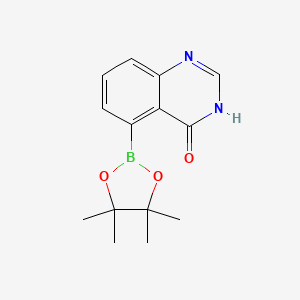
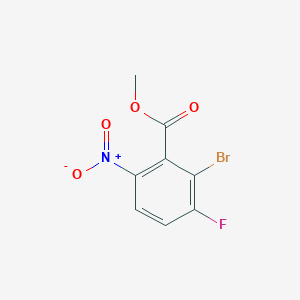
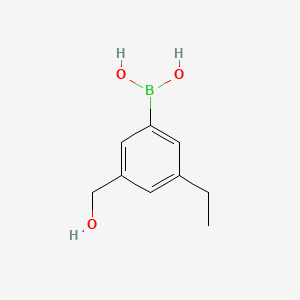
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
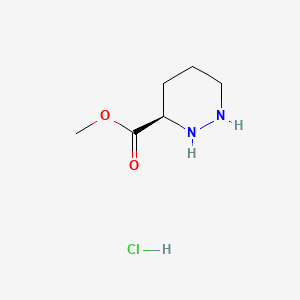
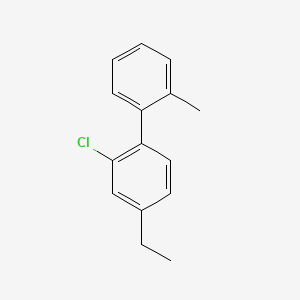


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
